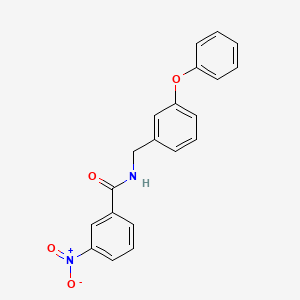
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide, also known as CNPA, is a synthetic compound that has been widely used in scientific research. CNPA has been found to have various biochemical and physiological effects on the human body, making it an important subject of study in the field of biochemistry and pharmacology.
Mécanisme D'action
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is a substrate for epoxide hydrolases, which catalyze the hydrolysis of epoxides to form diols. The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide involves the formation of a covalent bond between the epoxide and the enzyme, followed by the hydrolysis of the epoxide to form a diol.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has been found to have various biochemical and physiological effects on the human body. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has been shown to inhibit the activity of epoxide hydrolases, which can lead to the accumulation of epoxides in the body. This can have toxic effects on the body, as epoxides are known to be carcinogenic and mutagenic.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has several advantages as a tool for scientific research. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is stable and easy to handle, making it a convenient substrate for enzyme assays. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is also readily available and relatively inexpensive. However, N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has some limitations as well. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is not a physiological substrate for epoxide hydrolases, which can limit its relevance to the study of the metabolism of drugs and toxins in the body.
Orientations Futures
There are several future directions for research involving N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide. One area of research is the development of new inhibitors of epoxide hydrolases based on the structure of N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide. Another area of research is the study of the metabolism of drugs and toxins in the body using more physiologically relevant substrates for epoxide hydrolases. Additionally, the use of N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide in the development of new drugs and therapies is an area of potential future research.
Méthodes De Synthèse
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is synthesized through a series of chemical reactions starting with 4-chloro-3-nitroaniline and 4-ethoxyphenylacetic acid. The reaction involves the use of various reagents and catalysts, and the final product is purified through recrystallization.
Applications De Recherche Scientifique
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has been used extensively in scientific research as a tool to study the biochemical and physiological effects of various compounds on the human body. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is commonly used as a substrate for enzymes such as epoxide hydrolases, which are involved in the metabolism of various drugs and toxins in the body. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has also been used to study the mechanism of action of various drugs and toxins.
Propriétés
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-2-24-14-7-3-12(4-8-14)5-10-17(21)19-13-6-9-15(18)16(11-13)20(22)23/h3-11H,2H2,1H3,(H,19,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYNCFWFLHCOL-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)
![2-amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5777167.png)



![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)
![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)




![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)